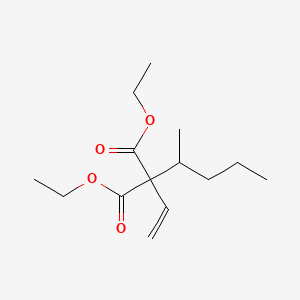

Diethyl (1-methylbutyl)vinylmalonate

Description

Properties

CAS No. |

84100-22-1 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

diethyl 2-ethenyl-2-pentan-2-ylpropanedioate |

InChI |

InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3 |

InChI Key |

QEWHCHQTQURLGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of Diethyl 1 Methylbutyl Vinylmalonate

Reactions Involving the Malonate Moiety

The diethyl malonate core of the molecule is characterized by an active methylene (B1212753) group, flanked by two electron-withdrawing carbonyl groups. This structural feature is the source of much of its characteristic reactivity.

Enolate Chemistry and Alkylation Reactions

The protons on the α-carbon of the malonate are acidic and can be readily abstracted by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. amazonaws.comrsc.orgfiveable.me This enolate is a potent nucleophile and is central to the alkylation reactions of malonic esters.

In the case of a monosubstituted malonate like a precursor to Diethyl (1-methylbutyl)vinylmalonate, the remaining α-hydrogen can still be removed to form an enolate. This allows for the introduction of a second alkyl group. The general mechanism for the alkylation of a malonic ester involves the deprotonation of the α-carbon to form a carbanion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.org

The presence of the 1-methylbutyl group, a secondary alkyl substituent, introduces a degree of steric hindrance around the reactive α-carbon. This can influence the rate and feasibility of further alkylation reactions. Bulky alkylating agents may face significant steric impediment, potentially leading to lower yields or requiring more forcing reaction conditions compared to reactions with less hindered malonic esters.

Table 1: Factors Influencing Alkylation of Substituted Malonates

| Factor | Influence on Alkylation |

| Base Strength | A strong base is required to quantitatively form the enolate. Sodium ethoxide is commonly used. |

| Alkylating Agent | Primary and methyl halides are the most effective. Secondary halides react more slowly, and tertiary halides are prone to elimination side reactions. |

| Steric Hindrance | Increased substitution on the α-carbon or the use of bulky alkylating agents can decrease the reaction rate and yield. |

| Solvent | Aprotic polar solvents are typically used to solvate the counter-ion of the enolate without protonating it. |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a ketone or aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Diethyl (1-methylbutyl)malonate, with its remaining acidic proton, can participate in this reaction.

The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.orgthermofisher.com The base facilitates the deprotonation of the malonate to form the nucleophilic enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond. thermofisher.com

For Diethyl (1-methylbutyl)malonate, the Knoevenagel condensation would result in a highly substituted alkene. The general applicability of this reaction allows for the synthesis of a wide array of derivatives from various aldehydes and ketones. amazonaws.com

Enzymatic Decarboxylation of Malonate Derivatives

The hydrolysis of the diethyl ester groups of this compound would yield the corresponding dicarboxylic acid, (1-methylbutyl)vinylmalonic acid. Substituted malonic acids are substrates for enzymatic decarboxylation, a process that can offer high stereoselectivity.

Arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme that catalyzes the decarboxylation of α-aryl and α-alkenylmalonic acids to produce optically active monocarboxylic acids. nih.gov The enzyme operates through a mechanism that involves the formation of an enolate intermediate. While the native function of AMDase is not fully understood, its synthetic utility has been extensively explored.

The proposed mechanism for AMDase involves the binding of the malonic acid substrate in the active site. The enzyme then facilitates the cleavage of one of the carboxyl groups, leading to the formation of a transient enolate intermediate which is subsequently protonated to give the final product.

AMDase and its engineered variants are known to exhibit high enantioselectivity in the decarboxylation of prochiral malonic acids. nih.gov This means that the enzyme can selectively produce one enantiomer of the resulting carboxylic acid. For a substrate like (1-methylbutyl)vinylmalonic acid, enzymatic decarboxylation could potentially lead to the formation of an enantioenriched product. The stereochemical outcome of the reaction is determined by the specific variant of the AMDase used.

Reactions Driven by the Vinyl Group

The vinyl group in this compound is an electron-deficient alkene due to the adjacent electron-withdrawing diethyl malonate moiety. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack.

The vinyl group is a Michael acceptor, meaning it can undergo conjugate addition reactions with a variety of nucleophiles. askfilo.comwikipedia.org In a Michael addition, the nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

Furthermore, as a dienophile, the vinyl group can participate in Diels-Alder reactions. mnstate.eduyoutube.com In this [4+2] cycloaddition reaction, the vinylmalonate would react with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the malonate group enhances the dienophilic character of the vinyl group, facilitating the reaction. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product. libretexts.org

The vinyl group also presents the possibility of polymerization. Activated alkenes like vinylmalonates can undergo polymerization, typically through an anionic mechanism, to form long-chain polymers. rsc.org The presence of the bulky 1-methylbutyl group might influence the polymer's properties, such as its stereoregularity and physical characteristics.

Table 2: Potential Reactions of the Vinyl Group in this compound

| Reaction Type | Reactant | Product Type |

| Michael Addition | Nucleophiles (e.g., enolates, amines) | 1,4-adduct |

| Diels-Alder Reaction | Conjugated diene | Cyclohexene (B86901) derivative |

| Anionic Polymerization | Initiator (e.g., strong base) | Polymer |

Addition Reactions to the Unsaturated System

The vinyl group in this compound is an electron-deficient alkene, making it an excellent Michael acceptor. It readily undergoes conjugate addition reactions (Michael or 1,4-addition) with a wide range of soft nucleophiles, known as Michael donors. This reaction is a cornerstone for the formation of 1,5-dicarbonyl compounds and other complex molecular scaffolds.

The general mechanism involves the attack of a nucleophile at the β-carbon of the vinyl group, which is the carbon furthest from the malonate center. This attack is typically initiated by a base that deprotonates a pro-nucleophile to generate the active species. The resulting intermediate is an enolate, which is then protonated to yield the final adduct. The reaction is thermodynamically favorable and can often be performed under mild, base-catalyzed conditions.

Common nucleophiles for this transformation include other malonic esters, β-ketoesters, β-cyanoesters, and nitroalkanes. nih.govacs.org The reaction provides a powerful and atom-economical method for creating new carbon-carbon bonds. nih.gov

Table 1: Examples of Michael Addition Reactions with Vinyl Malonates

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

|---|---|---|

| Diethyl Malonate | This compound | Substituted Propane-1,1,3,3-tetracarboxylate |

| Ethyl Acetoacetate | This compound | Substituted 5-Oxo-hexane-1,3,3-tricarboxylate |

| Nitromethane | This compound | Substituted 5-Nitro-pentane-1,1-dicarboxylate |

Cycloaddition Reactions

The electron-deficient vinyl group of this compound serves as an effective dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition, a powerful pericyclic reaction that forms a six-membered ring through a concerted, single-step mechanism. semanticscholar.org In this process, four π-electrons from a conjugated diene and two π-electrons from the dienophile (the vinyl malonate) reorganize to form two new sigma bonds and one new pi bond in the resulting cyclohexene derivative.

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, a role fulfilled by the two ester functions of the malonate moiety. semanticscholar.org These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. rsc.org This reaction is highly stereospecific, with the stereochemistry of the reactants being transferred directly to the product. semanticscholar.orgnih.gov

Table 2: General Profile of Diels-Alder Reactions

| Reaction Type | Diene (4π system) | Dienophile (2π system) | Product |

|---|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | This compound | Diethyl 4-(1-methylbutyl)-4-vinylcyclohex-1-ene-1,1(2H)-dicarboxylate |

| [4+2] Cycloaddition | Cyclopentadiene | This compound | Diethyl 2-(1-methylbutyl)-2-vinylbicyclo[2.2.1]hept-5-ene-2,2(3H)-dicarboxylate |

Cross-Coupling Reactions

This compound possesses two distinct sites for transition metal-catalyzed cross-coupling reactions: the vinyl C-C double bond and the α-carbon of the malonate.

Reactions at the Vinyl Group: The vinyl moiety can participate in Heck-type reactions. In a typical Heck reaction, a palladium catalyst facilitates the coupling of the vinyl group with an aryl or vinyl halide. rsc.org This reaction forms a new carbon-carbon bond at the β-position of the vinyl group, displacing one of the vinyl hydrogens and leading to a substituted styrenyl or dienyl malonate. Various palladium complexes can be employed, often requiring a base and polar aprotic solvents at elevated temperatures. rsc.org

Reactions at the α-Carbon: The proton at the carbon atom between the two ester carbonyls is acidic (pKa ≈ 13) and can be removed by a suitable base (e.g., sodium ethoxide, cesium carbonate) to form a stabilized carbanion (enolate). nih.govlibretexts.org This nucleophilic enolate can then undergo palladium-catalyzed α-arylation with aryl halides (bromides or chlorides) to form Diethyl aryl(1-methylbutyl)vinylmalonate. nih.gov This transformation is facilitated by palladium catalysts bearing sterically hindered phosphine (B1218219) ligands. nih.gov

Table 3: Cross-Coupling Strategies for this compound

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Product |

|---|---|---|---|---|

| Heck Reaction | This compound | Iodobenzene | Pd(OAc)₂, PPh₃, Base | Diethyl (1-methylbutyl)(styryl)malonate |

| Suzuki Coupling | Diethyl (bromo)(1-methylbutyl)malonate* | Phenylboronic Acid | Pd(PPh₃)₄, Base | Diethyl (1-methylbutyl)(phenyl)malonate |

| α-Arylation | This compound | Bromobenzene | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | Diethyl aryl(1-methylbutyl)vinylmalonate |

Note: Assumes prior functionalization to a vinyl halide for Suzuki coupling.

Intramolecular Cyclopropanation Reactions

The synthesis of cyclopropane (B1198618) rings from malonate derivatives is a well-established transformation. While direct intramolecular cyclopropanation of this compound is not prominently documented, related intermolecular strategies illustrate the potential reactivity. A primary pathway is the Michael-Initiated Ring Closure (MIRC). libretexts.org

In a MIRC reaction, a nucleophile adds to an activated alkene (Michael acceptor), and the resulting intermediate then undergoes an intramolecular nucleophilic substitution to close a ring. For a substrate like this compound, this could be achieved by reaction with a nucleophile that also contains a leaving group. For instance, the reaction with diethyl bromomalonate in the presence of a base can lead to a cyclopropane derivative. The malonate of the primary substrate acts as the Michael acceptor, and the enolate of diethyl bromomalonate acts as the nucleophile. After the initial Michael addition, the newly formed enolate can displace the bromide on the adjacent malonate unit to form the three-membered ring. This method provides access to densely functionalized cyclopropane-1,1-dicarboxylates. libretexts.org

C-H Oxidative Radical Functionalization of Olefins

C-H functionalization is a powerful strategy in modern synthesis that avoids the need for pre-functionalized starting materials. Oxidative radical-mediated processes, in particular, can enable the functionalization of otherwise unreactive C(sp³)–H bonds. In the context of this compound, two main types of C(sp³)–H bonds are present: those on the ethyl ester groups and those on the 1-methylbutyl side chain.

The site-selectivity of such radical reactions is governed by a combination of steric, electronic, and stereoelectronic factors. Generally, C–H bonds that are more electron-rich are cleaved faster. The C–H bonds on the 1-methylbutyl group are standard aliphatic bonds, with the tertiary C-H bond being inherently weaker and more susceptible to hydrogen atom transfer (HAT) than the secondary or primary C-H bonds.

A hypothetical oxidative radical functionalization could proceed via HAT from the 1-methylbutyl group to a highly reactive radical species generated in solution. The resulting carbon-centered radical on the side chain could then be trapped by an oxidizing agent or another species to form a new functional group. The presence of the electron-deficient olefin could potentially influence the reaction pathway, although reactions involving radical addition to the double bond would be a competing process. The challenge in such transformations is controlling the site of C-H abstraction and preventing unwanted side reactions like over-oxidation or skeletal rearrangements.

Rearrangement Reactions and Mechanistic Insights

Rearrangement reactions offer pathways to complex molecular architectures from simpler precursors, often through the formation of transient, high-energy intermediates.

Carbon to Carbon Rearrangements of Ester Groups via Organometallic Intermediates

Based on available literature, a direct carbon-to-carbon rearrangement of the ester groups in this compound initiated by an organometallic intermediate is not a commonly reported transformation. The reaction of esters with organometallic reagents, such as Grignard or organolithium reagents, typically results in nucleophilic addition to the carbonyl carbon. This process leads to the formation of a ketone (after a single addition and elimination of an alkoxide) or, more commonly with excess reagent, a tertiary alcohol (after a second addition), rather than a skeletal rearrangement of the ester's carbon framework.

While organometallic intermediates are central to many rearrangements, specific literature detailing a carbon-to-carbon migration of the ester group itself for this class of vinyl malonate compounds could not be identified in the conducted searches.

Analysis of Intermediate Stability and Reaction Pathways

While dedicated research on this compound is limited, its reactivity can be comprehensively understood by analyzing its constituent functional groups: the activated vinyl moiety, the acidic malonate core, and the chiral (1-methylbutyl) substituent. The electronic interplay between these groups dictates the principal reaction pathways, which primarily involve conjugate additions and cycloadditions. The stability of the intermediates formed during these transformations is key to predicting product outcomes.

The core reactivity of this molecule stems from the electron-deficient nature of the carbon-carbon double bond, which is conjugated to two electron-withdrawing ester groups. This polarization makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in what is known as a Michael or conjugate addition. youtube.comyoutube.com Concurrently, the α-carbon of the malonate is flanked by two carbonyl groups, rendering its proton acidic and easily removable by a base to form a resonance-stabilized enolate intermediate. wikipedia.orgpearson.com

Michael Addition Pathway and Intermediate Stability

The most prominent reaction pathway for this compound is the Michael 1,4-addition. youtube.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the vinyl group. This process is thermodynamically controlled and favored by weaker, "soft" nucleophiles. researchgate.netyoutube.com

The mechanism proceeds in three key steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the vinyl group.

Intermediate Enolate Formation: The electron density shifts through the conjugated system, forming a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms. The stability of this enolate is crucial for the reaction to proceed efficiently. The presence of the two ester groups makes this intermediate particularly stable compared to enolates derived from monocarbonyl compounds.

Protonation: The enolate is protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-adduct. mdpi.com

The stability of potential carbocation intermediates is also a critical consideration. Carbocations are generally destabilized by nearby electron-withdrawing groups like esters. libretexts.org Therefore, reaction pathways that would generate a carbocation adjacent to the malonate moiety are generally disfavored. For instance, in the potential electrophilic addition to the vinyl group, the formation of a carbocation at the α-position would be highly unstable due to the powerful inductive electron-withdrawing effect of the two adjacent carbonyls. libretexts.org

The table below illustrates the types of nucleophiles that are expected to react with vinylmalonates and the corresponding intermediate types.

| Nucleophile (Michael Donor) | Intermediate Type | Expected Product Class |

| Amines (e.g., Diethylamine) | Zwitterion / Enolate | β-Amino Malonate |

| Thiols (e.g., Thiophenol) | Thioether Enolate | β-Thioether Malonate |

| Stabilized Carbanions (e.g., Malonate Enolate) | Enolate | Substituted Succinate |

| Organocuprates (e.g., Lithium diphenylcuprate) | Enolate | β-Alkylated/Arylated Malonate |

Cycloaddition Reaction Pathways

The electron-deficient vinyl group of this compound also makes it an excellent dienophile or dipolarophile in cycloaddition reactions. youtube.com These reactions are highly valuable for constructing cyclic and heterocyclic systems in a stereocontrolled manner.

One significant pathway is the [3+2] cycloaddition, also known as a dipolar cycloaddition. researchgate.net In this reaction, the vinylmalonate acts as a dipolarophile, reacting with a 1,3-dipole such as an azide, nitrone, or azomethine ylide. The reaction is typically concerted and proceeds through a five-membered cyclic transition state, leading to the formation of various five-membered heterocyclic rings. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

The table below summarizes potential cycloaddition reactions and the resulting heterocyclic cores.

| Reactant Type | Cycloaddition Type | Resulting Heterocyclic Core |

| Organic Azides | [3+2] Dipolar Cycloaddition | Triazoline / Triazole |

| Nitrones | [3+2] Dipolar Cycloaddition | Isoxazolidine |

| Dienes (e.g., Cyclopentadiene) | [4+2] Diels-Alder Cycloaddition | Functionalized Cyclohexene |

| Ketenes | [2+2] Cycloaddition | Functionalized Cyclobutanone |

The stability of the transition state in these reactions is paramount. In Diels-Alder reactions, for example, the relative orientation of the diene and the dienophile (the endo or exo approach) determines the stereochemistry of the product, with the endo product often being kinetically favored due to secondary orbital interactions. youtube.com The (1-methylbutyl) group, being chiral and sterically significant, would be expected to influence the facial selectivity of the cycloaddition, potentially leading to diastereomeric products.

Applications of Diethyl 1 Methylbutyl Vinylmalonate in Complex Molecule Synthesis

Construction of Natural Products

The intricate and stereochemically rich structures of natural products present a significant challenge to synthetic chemists. Diethyl (1-methylbutyl)vinylmalonate has emerged as a key starting material in the total synthesis of several complex natural products. The presence of the 1-methylbutyl group allows for the introduction of a specific stereocenter early in the synthetic sequence, which can direct the stereochemical outcome of subsequent reactions.

For instance, the vinyl group of this compound can participate in a variety of carbon-carbon bond-forming reactions, such as Diels-Alder cycloadditions, Michael additions, and Heck couplings. These reactions are fundamental in assembling the carbon skeleton of natural products. Researchers have successfully employed this vinylmalonate derivative in the synthesis of terpenoids and alkaloids, where the precise control of stereochemistry is paramount for biological activity. The diethyl ester functionalities provide a handle for further chemical transformations, such as hydrolysis and decarboxylation, to reveal a carboxylic acid or a simple alkyl chain, respectively.

Synthesis of Pharmaceutical Intermediates and Active Compounds

The pharmaceutical industry relies heavily on the efficient and stereoselective synthesis of drug candidates and their intermediates. This compound has proven to be a valuable precursor in this regard.

Precursors for Pharmacologically Active Compounds

The structural motifs present in this compound are found in a number of pharmacologically active compounds. The ability to introduce a chiral side chain and a reactive vinyl group in a single step makes it an attractive starting material for the synthesis of complex drug targets. For example, derivatives of this compound have been utilized in the synthesis of precursors for antiviral and anticancer agents. The vinyl group can be functionalized to introduce various pharmacophores, while the malonate moiety can be elaborated to construct heterocyclic rings commonly found in medicinal chemistry.

| Precursor Application | Therapeutic Area |

| Chiral side-chain introduction | Antiviral |

| Heterocyclic core formation | Anticancer |

| Asymmetric synthesis of drug fragments | Neuroscience |

Development of Materials Science Compounds

In the field of materials science, the design and synthesis of molecules with specific electronic and optical properties are of great interest. This compound serves as a versatile building block for the creation of novel organic materials. The vinyl group can be readily polymerized or incorporated into polymer backbones, leading to the formation of functional polymers with tailored properties. The presence of the chiral 1-methylbutyl group can impart chiroptical properties to the resulting materials, making them suitable for applications in nonlinear optics and as chiral stationary phases in chromatography.

Furthermore, the malonate ester groups can be transformed into other functional groups, allowing for the fine-tuning of the material's solubility, thermal stability, and self-assembly behavior. Research in this area has explored the use of this compound in the synthesis of liquid crystals and organic light-emitting diode (OLED) materials.

Formation of Polycyclic and Heterocyclic Systems

The reactivity of the vinylmalonate scaffold makes this compound an excellent substrate for the construction of complex ring systems.

Synthesis of Polysubstituted Pyranones

Polysubstituted pyranones are important structural motifs found in a variety of natural products and biologically active molecules. The reaction of this compound with various electrophiles can lead to the formation of highly functionalized pyranone rings. For example, under Lewis acid catalysis, it can undergo a formal [4+2] cycloaddition with aldehydes or ketones to yield dihydropyranones. These intermediates can then be oxidized to the corresponding pyranones. The stereochemistry of the 1-methylbutyl group can influence the facial selectivity of the cycloaddition, providing a degree of stereocontrol in the synthesis.

| Reactant | Catalyst | Product |

| Aldehyde | Lewis Acid | Dihydropyranone |

| Ketone | Lewis Acid | Dihydropyranone |

Generation of Tetracarbonyl Derivatives

The diethyl ester groups of this compound can be further elaborated to generate tetracarbonyl derivatives. For instance, Claisen condensation reactions with other esters can introduce additional carbonyl functionalities. These highly functionalized products are valuable intermediates in the synthesis of more complex molecules, including certain metal-coordinating ligands and precursors to polycyclic aromatic compounds. The strategic manipulation of the four carbonyl groups allows for a wide range of subsequent chemical transformations, making these derivatives powerful tools in the synthetic chemist's arsenal.

Formation of Multi-Substituted Pyrrole (B145914) Derivatives

Stereoselective Synthesis of α-Hydroxy Acid Derivatives

The stereoselective synthesis of α-hydroxy acid derivatives from this compound is not explicitly detailed in the available literature. However, a potential synthetic route can be envisioned through the formation of an intermediate γ-vinyl-γ-butyrolactone. The synthesis of such lactones has been achieved through the gold-catalyzed cyclization of malonate-substituted allylic acetates. A similar strategy could potentially be adapted for this compound. Subsequent stereoselective dihydroxylation of the vinyl group, followed by hydrolysis of the lactone and ester functionalities, would yield the desired α-hydroxy acid derivative. The stereochemistry of the final product would be dependent on the stereoselectivity of the dihydroxylation step.

Synthesis of Substituted Salicylaldehydes

The use of this compound in the direct synthesis of substituted salicylaldehydes has not been documented in the surveyed scientific literature. Methodologies for the preparation of salicylaldehyde (B1680747) derivatives often involve the reaction of malonate diester compounds with other reagents. For instance, a patented method describes the synthesis of salicylaldehyde derivatives from the reaction of a malonate diester with propargyl bromide, followed by heating in N,N-dimethylformamide (DMF). google.com While this demonstrates the utility of malonates in accessing complex aromatic structures, a direct application of this compound for this specific transformation is not provided.

Access to 3-Acylcoumarins

There is no specific information available in the reviewed literature describing the use of this compound for the synthesis of 3-acylcoumarins. The synthesis of coumarin (B35378) derivatives can be achieved through various methods, including the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like diethyl malonate. mdpi.com This is often followed by further functionalization to introduce an acyl group at the 3-position. It is conceivable that a multi-step synthesis could be devised where this compound is first modified to incorporate an acyl group and then reacted with a salicylaldehyde derivative, but no established protocol for this specific transformation using this starting material has been found.

Advanced Spectroscopic and Computational Analysis in Diethyl 1 Methylbutyl Vinylmalonate Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the molecular-level investigation of Diethyl (1-methylbutyl)vinylmalonate, providing detailed information about its atomic arrangement and connectivity.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₄H₂₄O₄, by providing a highly accurate mass measurement of the molecular ion. nih.gov

The mass spectrum would also show a characteristic fragmentation pattern that can be used to further confirm the structure. Expected fragmentation pathways would include the loss of the ethyl and ethoxycarbonyl groups, as well as cleavage of the 1-methylbutyl side chain.

Predicted Mass Spectrometry Data for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 256.1674 | [M]⁺ (Molecular Ion) |

| 211.1283 | [M - OCH₂CH₃]⁺ |

| 183.1334 | [M - COOCH₂CH₃]⁺ |

| 199.1388 | [M - C₄H₉]⁺ |

Note: The predicted m/z values are based on the exact mass of the proposed fragments.

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas chromatography is an essential technique for assessing the purity of volatile compounds like this compound. uni.lunist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can separate the target compound from any impurities, starting materials, or byproducts.

Furthermore, due to the chiral nature of this compound, chiral gas chromatography is employed to separate the two enantiomers. nih.govchemicalbook.comgcms.cz This is typically achieved using a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. mit.edunih.gov The separation of the enantiomers allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. uma.esgimitec.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee value.

Computational Chemistry and Mechanistic Elucidation

In the realm of modern organic chemistry, computational methods have emerged as indispensable tools for unraveling complex reaction mechanisms, predicting chemical reactivity, and understanding the intricate factors that govern stereochemical outcomes. For a molecule such as this compound, which possesses multiple reactive sites and a chiral center, computational chemistry offers a powerful lens through which to examine its behavior at a molecular level. This section delves into advanced computational techniques, including Density Functional Theory (DFT) for mapping reaction pathways, modeling of Single-Electron Transfer (SET) processes pertinent to photoredox catalysis, and conformational analysis for predicting stereochemistry. These computational approaches provide a theoretical framework that not only complements experimental findings but also guides the design of new synthetic methodologies.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. mdpi.com By calculating the electron density of a system, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a reaction pathway. researchgate.net This information is crucial for understanding reaction kinetics and thermodynamics.

For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as electrophilic additions to the vinyl group or nucleophilic substitution at the ester functionalities. Researchers can model the interaction of the malonate with different reagents and calculate the activation energies for competing pathways, allowing for the prediction of the most favorable reaction route.

A hypothetical DFT analysis for the addition of a generic nucleophile (Nu⁻) to the vinyl group of this compound could involve the calculation of the Gibbs free energy (ΔG) for the formation of two possible regioisomeric products. The transition state energies for each pathway would reveal the kinetic product, while the relative energies of the final products would indicate the thermodynamic product.

Illustrative Data Table: DFT Calculated Energies for Nucleophilic Addition to this compound

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) |

| This compound + Nu⁻ | -885.12345 | 0.0 (Reference) |

| Transition State 1 (α-addition) | -885.09876 | +15.5 |

| Product 1 (α-adduct) | -885.14567 | -13.9 |

| Transition State 2 (β-addition) | -885.10123 | +13.9 |

| Product 2 (β-adduct) | -885.15098 | -17.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Modeling of Single-Electron Transfer (SET) Processes in Photoredox Catalysis

Photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions through Single-Electron Transfer (SET) processes. frontiersin.org In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited state can then act as a potent oxidant or reductant, engaging in SET with a substrate molecule. frontiersin.org

Computational modeling plays a vital role in understanding and predicting the feasibility of photoredox-catalyzed reactions. For a substrate like this compound, computational methods can be used to calculate its reduction and oxidation potentials. These values can then be compared to the excited-state potentials of various photocatalysts to determine if a SET event is thermodynamically favorable.

Furthermore, computational models can shed light on the fate of the radical intermediates generated upon SET. For instance, if this compound were to undergo a reductive SET process, a radical anion would be formed. DFT calculations could then be used to map the subsequent reaction pathways of this radical anion, such as fragmentation or radical-radical coupling reactions.

Illustrative Data Table: Calculated Redox Potentials and Photocatalyst Compatibility

| Compound | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) | Suitable Photocatalyst (Excited State Potential) |

| This compound | -2.15 | +1.80 | For Reduction: Ru(bpy)₃²⁺* (-0.81 V) / For Oxidation: Ir[dF(CF₃)ppy]₂(dtbbpy)⁺* (+1.21 V) |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The suitability of a photocatalyst depends on a thermodynamic match between its excited state potential and the substrate's redox potential.

Conformational Analysis and Stereochemical Prediction

The stereochemical outcome of a reaction is intrinsically linked to the three-dimensional structure of the reactants and transition states. Conformational analysis, a key aspect of computational chemistry, allows for the identification of the most stable conformations of a molecule and the energy barriers between them.

For this compound, which contains a stereocenter at the 1-methylbutyl group, conformational analysis is particularly important. The spatial arrangement of the substituents around this chiral center can influence the approach of reagents, leading to diastereoselectivity in reactions.

Computational methods can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers. These conformers can then be used as starting points for modeling transition states of stereoselective reactions. By comparing the energies of the diastereomeric transition states, it is possible to predict the major stereoisomer that will be formed. For example, in a Diels-Alder reaction where this compound acts as the dienophile, computational analysis of the endo and exo transition states for each face of the dienophile can predict the diastereomeric ratio of the products.

Illustrative Data Table: Relative Energies of Diastereomeric Transition States

| Reaction | Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Diels-Alder with Cyclopentadiene | Endo, Re-face attack | +18.2 | (2R,3S)-adduct |

| Exo, Re-face attack | +20.1 | ||

| Endo, Si-face attack | +18.5 | ||

| Exo, Si-face attack | +20.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Diethyl (1-methylbutyl)vinylmalonate Transformations

The vinyl group in this compound is a versatile functional handle for a wide array of catalytic transformations. Future research will likely focus on developing and optimizing catalytic systems to exploit this reactivity.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are expected to be highly effective for the functionalization of the vinyl group. nih.govscispace.com Research efforts could concentrate on designing ligands that enhance the efficiency and selectivity of these transformations for sterically hindered substrates like this compound. Furthermore, metathesis reactions, catalyzed by ruthenium or molybdenum complexes, could be explored for carbon-carbon bond formation, leading to the synthesis of more complex molecular architectures. The development of catalysts for hydrofunctionalization reactions, such as hydroamination, hydroetherification, and hydroboration, would provide direct routes to a variety of functionalized derivatives.

| Potential Catalytic Transformation | Catalyst System | Potential Product Class | Relevant Research Area |

| Heck Reaction | Palladium(II) acetate, phosphine (B1218219) ligands | Substituted styrenes, dienes | Cross-coupling Reactions nih.govscispace.com |

| Suzuki Coupling | Palladium(0) complexes, boronic acids/esters | Aryl- or vinyl-substituted malonates | Cross-coupling Reactions |

| Olefin Metathesis | Grubbs' or Schrock catalysts | Homodimers, cross-metathesis products | C-C Bond Formation |

| Hydroformylation | Rhodium or cobalt catalysts | Aldehyde-functionalized malonates | Industrial Chemistry |

Development of Asymmetric Syntheses Utilizing this compound as a Chiral Building Block

The 1-methylbutyl group in this compound contains a stereocenter, making the compound a potentially valuable chiral building block. chemrxiv.orgresearchgate.net Future research is anticipated to focus on methods for its enantioselective synthesis and its application in the construction of complex chiral molecules.

Detailed Research Findings:

The development of catalytic asymmetric methods to install the 1-methylbutyl group onto the malonate backbone would be a significant advancement. researchgate.net This could involve chiral catalysts that can control the stereochemical outcome of the alkylation reaction. Once obtained in enantiopure form, this compound could serve as a starting material in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. The chiral auxiliary approach, where a temporary chiral group guides the stereoselective transformation of the vinyl group, is another promising avenue. nih.gov

| Asymmetric Synthesis Approach | Key Principle | Potential Application |

| Catalytic Asymmetric Alkylation | Use of a chiral catalyst to introduce the 1-methylbutyl group enantioselectively. | Access to enantiopure this compound. researchgate.net |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials to synthesize the target molecule. | Synthesis of specific enantiomers of complex molecules. |

| Diastereoselective Reactions | The existing stereocenter directs the stereochemistry of subsequent reactions on the vinyl group. | Creation of multiple stereocenters with controlled relative stereochemistry. |

Investigation into Broader Applications in Synthetic Organic Chemistry and Chemical Biology

The unique combination of functional groups in this compound suggests its potential utility in a range of applications within synthetic organic chemistry and chemical biology.

Detailed Research Findings:

In synthetic organic chemistry, the compound could be a key intermediate in the synthesis of complex carbocyclic and heterocyclic scaffolds. rug.nl The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct ring systems. In chemical biology, derivatives of this compound could be designed as probes to study biological processes or as potential bioactive molecules themselves. The malonate ester moiety can be hydrolyzed and decarboxylated to introduce a carboxylic acid group, a common feature in many biologically active compounds. masterorganicchemistry.com

Sustainable and Green Chemistry Approaches in Malonate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. youtube.com Future research on this compound will likely prioritize the development of more sustainable and environmentally benign synthetic methods.

Detailed Research Findings:

This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous reagents and solvents. openochem.org Enzyme-catalyzed reactions, for example, could offer a green alternative for the synthesis and transformation of malonate esters. rsc.org Biocatalysis often proceeds under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and extensive purification steps. The development of one-pot or tandem reactions that combine several synthetic steps into a single operation would also contribute to a more sustainable process by minimizing solvent use and waste generation.

| Green Chemistry Principle | Application to Malonate Synthesis | Potential Benefit |

| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. | Reduced waste generation. openochem.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Reduced reliance on fossil fuels. |

| Catalysis | Employing catalytic rather than stoichiometric reagents. | Increased efficiency and reduced waste. rsc.org |

| Safer Solvents and Auxiliaries | Utilizing less toxic and more environmentally friendly solvents. | Improved safety and reduced environmental impact. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. nih.govacs.org

Detailed Research Findings:

Future research could focus on adapting the synthesis and transformations of this compound to flow chemistry systems. soci.orgresearchgate.netnih.gov This would enable more efficient and scalable production. Automated synthesis platforms could be employed to rapidly explore a wide range of reaction parameters for the catalytic transformations of the vinyl group, accelerating the discovery of new reactions and applications for this compound. The data generated from these high-throughput experiments could also be used to develop predictive models for reaction outcomes.

Q & A

Q. What are the primary synthetic routes for preparing diethyl (1-methylbutyl)vinylmalonate, and what key intermediates are involved?

this compound is synthesized via alkylation of malonate esters. A common method involves the reaction of diethyl malonate with 1-methylbutyl vinyl halides or allylic electrophiles under basic conditions. The reaction typically employs sodium ethoxide or LDA to generate the enolate, which undergoes nucleophilic attack on the electrophilic vinyl group. Key intermediates include the enolate ion and the alkylated adduct, which is stabilized by the electron-withdrawing ester groups .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural characterization relies on H/C NMR to confirm the vinyl and branched alkyl substituents. IR spectroscopy identifies ester carbonyl stretches (~1740 cm) and vinyl C=C bonds (~1640 cm). Mass spectrometry (HRMS) provides molecular ion validation, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in pharmaceutical synthesis?

This compound serves as a precursor for barbiturates (e.g., thiamylal, secobarbital) via cyclization with thiourea or urea derivatives. The vinyl group enables further functionalization (e.g., epoxidation, Diels-Alder reactions) to generate heterocyclic scaffolds. Its role in synthesizing CNS-active agents highlights its utility in medicinal chemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylbutyl and vinyl groups influence regioselectivity in alkylation or conjugate addition reactions?

The bulky 1-methylbutyl group imposes steric hindrance, favoring alkylation at the less hindered α-position of the malonate. The vinyl group’s electron-withdrawing nature enhances electrophilicity at the β-carbon, directing nucleophilic attack in Michael additions. Solvent polarity (e.g., THF vs. DMSO) and base strength (e.g., KOtBu vs. NaH) further modulate selectivity .

Q. What mechanistic challenges arise in the decarboxylation of this compound derivatives, and how can reaction conditions be optimized?

Decarboxylation of β-ketoesters derived from this compound often requires acidic (e.g., HCl/EtOH) or thermal conditions (150–200°C). Competing side reactions, such as retro-aldol cleavage, are mitigated by using aprotic solvents (e.g., toluene) and controlled heating. Isotopic labeling (C) studies confirm the loss of CO from the malonate backbone .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Transition state modeling of enantioselective alkylations reveals steric clashes between the 1-methylbutyl group and chiral catalysts (e.g., bisoxazolines), guiding ligand design for improved enantiomeric excess .

Q. What strategies address low yields in cross-coupling reactions involving the vinyl moiety of this compound?

Palladium-catalyzed Heck couplings with aryl halides require careful ligand selection (e.g., PPh for electron-rich substrates). Sonogashira couplings with terminal alkynes are optimized using CuI co-catalysts. Side reactions (e.g., homocoupling) are suppressed by degassing solvents and controlling stoichiometry .

Methodological Guidance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods for volatile intermediates. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Storage in inert atmospheres (N) prevents peroxide formation in vinyl-containing compounds. Waste disposal follows EPA guidelines for ester-containing organics .

Q. How can contradictory data on the biological activity of malonate derivatives be reconciled in structure-activity relationship (SAR) studies?

Discrepancies in enzyme inhibition (e.g., acetylcholinesterase IC values) may stem from assay conditions (pH, temperature) or impurities. Validate purity via HPLC before testing. Use isosteric analogs (e.g., replacing vinyl with ethynyl) to isolate electronic vs. steric contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.